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molecular formula C8H8BrNO2 B141652 Methyl 6-(bromomethyl)picolinate CAS No. 146462-25-1

Methyl 6-(bromomethyl)picolinate

Cat. No. B141652
M. Wt: 230.06 g/mol
InChI Key: GLLACFRFEBEMED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07524870B2

Procedure details

N-Bromosuccinimide (4.9 g, 27.3 mmol) was added in portions to a stirred solution of 6-methyl-pyridine-2-carboxylic acid methyl ester (3.90 g, 25.8 mmol) in carbon tetrachloride (100 mL). Dibenzoyl peroxide (20 mg) was added and the mixture was heated in an oil bath at 85 degrees for two days. TLC (eluting with dichloromethane) showed that there was unreacted starting material in addition to two new spots, so further quantities of N-bromosuccinimide (1.1 g, 6.1 mmol) and dibenzoyl peroxide (20 mg) were added and the reaction mixture was heated at reflux for 24 hours, and then filtered to remove succinimide. The filtrate was evaporated to give an oil that was chromatographed on silica gel (Biotage 90) eluting with 0-100% dichloromethane/hexanes to give 6-bromomethyl-pyridine-2-carboxylic acid methyl ester (2.27 g, 38%) as a crystalline solid. Mass spectrum m/z 230/232.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
20 mg
Type
catalyst
Reaction Step Two
Quantity
20 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[CH3:9][O:10][C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([CH3:19])[N:14]=1)=[O:12]>C(Cl)(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[CH3:9][O:10][C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([CH2:19][Br:1])[N:14]=1)=[O:12]

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
3.9 g
Type
reactant
Smiles
COC(=O)C1=NC(=CC=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
20 mg
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Three
Name
Quantity
20 mg
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated in an oil bath at 85 degrees for two days
Duration
2 d
WASH
Type
WASH
Details
TLC (eluting with dichloromethane)
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove succinimide
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil that
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel (Biotage 90)
WASH
Type
WASH
Details
eluting with 0-100% dichloromethane/hexanes

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=NC(=CC=C1)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 2.27 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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